An In-depth Technical Guide to N-Boc-1H-pyrazole-1-carboxamidine: A Strategic Reagent for Modern Drug Discovery
An In-depth Technical Guide to N-Boc-1H-pyrazole-1-carboxamidine: A Strategic Reagent for Modern Drug Discovery
Introduction: The Strategic Importance of Protected Guanidines
The guanidinium group is a cornerstone functional group in medicinal chemistry. Its ability to remain protonated over a wide physiological pH range allows it to engage in strong, persistent electrostatic and hydrogen-bonding interactions with biological targets such as enzymes and receptors. However, the high basicity of the guanidine functional group can present significant challenges during multi-step organic synthesis, including poor solubility in organic solvents and interference with various reagents.
This is where N-Boc-1H-pyrazole-1-carboxamidine emerges as a reagent of significant value. It serves as an efficient electrophilic source for the transfer of a mono-Boc-protected guanidinyl group to primary and secondary amines. The tert-butoxycarbonyl (Boc) protecting group effectively "masks" the basicity of the guanidine, rendering it compatible with a broader range of reaction conditions and simplifying purification processes. This guide will illuminate the properties and applications of this versatile intermediate, providing the technical insights necessary for its successful implementation in complex synthetic campaigns.[1][2]
It is crucial to distinguish N-Boc-1H-pyrazole-1-carboxamidine from its more widely documented counterpart, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine . While both are powerful guanylating agents, the mono-Boc version provides a direct route to mono-protected guanidines, which can be advantageous in specific synthetic pathways where differential protection is desired. The di-Boc variant is often favored for its enhanced stability and is used to produce di-Boc-protected guanidines.[3][4]
Physicochemical and Structural Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use. N-Boc-1H-pyrazole-1-carboxamidine is a white crystalline solid under standard conditions.[1] Key properties are summarized in the table below.
Table 1: Physicochemical Properties of N-Boc-1H-pyrazole-1-carboxamidine
| Property | Value | Source(s) |
| CAS Number | 152120-61-1 | |
| Molecular Formula | C₉H₁₄N₄O₂ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| Appearance | White Crystalline Solid | [1] |
| Melting Point | 97-105 °C | [1] |
| Purity | ≥98% (typically by HPLC) | [1][5] |
| Storage Conditions | 2-8 °C, protect from moisture | [1] |
Structural Representation
The structure combines a pyrazole ring, a carboxamidine functional group, and a Boc-protecting group. The pyrazole serves as an excellent leaving group during the guanylation reaction.
Caption: Chemical structure of N-Boc-1H-pyrazole-1-carboxamidine.
Synthesis and Purification Protocol
N-Boc-1H-pyrazole-1-carboxamidine is typically synthesized from 1H-pyrazole-1-carboxamidine hydrochloride. The synthesis involves the selective mono-protection of the carboxamidine group with di-tert-butyl dicarbonate (Boc₂O).
The causality behind this choice of reagents is clear: 1H-pyrazole-1-carboxamidine hydrochloride provides the core guanidinylating structure, while Boc₂O is a standard, highly efficient reagent for introducing the Boc protecting group under relatively mild basic conditions.[4] The use of a base like diisopropylethylamine (DIPEA) is critical to neutralize the hydrochloride salt and facilitate the nucleophilic attack on the Boc anhydride.[4]
Caption: General workflow for the synthesis and purification of the title compound.
Detailed Synthesis Protocol
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Reaction Setup: To a solution of 1H-pyrazole-1-carboxamidine hydrochloride (1.0 equiv.) in anhydrous tetrahydrofuran (THF), add diisopropylethylamine (DIPEA) (1.1 equiv.) at 0 °C under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.0 equiv.) in THF dropwise to the stirring mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-Boc-1H-pyrazole-1-carboxamidine.[4]
Core Application: Electrophilic Guanylation of Amines
The primary utility of N-Boc-1H-pyrazole-1-carboxamidine is the guanylation of primary and secondary amines. The pyrazole moiety is an excellent leaving group, facilitating the nucleophilic attack by the amine on the central carbon of the carboxamidine.[6]
Mechanism of Action
The reaction proceeds via a nucleophilic addition-elimination pathway. The amine substrate attacks the electrophilic carbon of the carboxamidine, forming a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates the stable pyrazole anion, yielding the N-Boc-protected guanidine product. The reaction is often carried out in a polar aprotic solvent like THF or DMF and may be gently heated to drive sterically hindered reactions to completion.
Caption: Simplified mechanism for the guanylation of an amine.
Experimental Protocol: Guanylation of a Primary Amine
This protocol serves as a self-validating system. Successful synthesis of the desired product, confirmed by analytical methods, validates the chosen conditions and reagent stability.
-
Setup: Dissolve the primary amine (1.0 equiv.) and N-Boc-1H-pyrazole-1-carboxamidine (1.1 equiv.) in anhydrous THF or chloroform (CHCl₃).[3][7]
-
Reaction: Stir the mixture at room temperature for 5-24 hours. The reaction time can vary significantly depending on the nucleophilicity and steric hindrance of the amine.[3] For less reactive amines, heating to 40-60 °C may be required.
-
Monitoring: Track the consumption of the starting amine using TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with a suitable solvent like hexane and apply it directly to a silica gel column for purification.[3]
-
Purification: Elute the product using a gradient of ethyl acetate in hexane. Combine the product-containing fractions and concentrate under reduced pressure to yield the pure N'-Boc-guanidine derivative.[3]
Applications in Drug Development
The introduction of a guanidine group can profoundly impact a molecule's biological activity. This reagent is instrumental in synthesizing compounds for various therapeutic areas.
-
Pharmaceutical Development: It is a key intermediate for synthesizing pharmaceuticals, particularly those targeting neurological disorders where the guanidinium group can interact with specific ion channels or receptors.[1]
-
Enzyme Inhibition: Many enzyme active sites contain negatively charged residues (e.g., aspartate, glutamate). The positively charged guanidinium group can form strong salt bridges with these residues, making it a common feature in enzyme inhibitors. This reagent provides a straightforward method to install this key pharmacophore.[1][2]
-
Anticancer and Anti-inflammatory Research: Pyrazole-based compounds, synthesized using intermediates like this, have shown significant promise in anticancer and anti-inflammatory research.[1] The guanidine moiety can enhance cell permeability or facilitate specific interactions with target proteins.
Analytical Characterization
Confirmation of the product's identity and purity is paramount. Standard analytical techniques include:
-
¹H and ¹³C NMR: To confirm the structural integrity and the presence of the Boc group (characteristic signal around 1.5 ppm in ¹H NMR) and the pyrazole leaving group in the starting material.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H and C=O stretches.
Safety, Handling, and Storage
As a responsible scientist, proper handling is essential. While specific toxicity data for the mono-Boc derivative is limited, prudent practices based on the related di-Boc compound should be followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Avoid inhalation of dust and contact with skin and eyes. The di-Boc analogue is known to cause skin and eye irritation.[8][9][10]
-
Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8 °C, as recommended by suppliers.[1] Protect from moisture to prevent hydrolysis of the Boc group.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
N-Boc-1H-pyrazole-1-carboxamidine is a highly effective and versatile reagent for the synthesis of mono-Boc-protected guanidines. Its stability, reliability, and the mild conditions required for its reactions make it an invaluable tool for medicinal chemists and researchers in drug discovery. By enabling the strategic incorporation of the critical guanidinium pharmacophore in a protected form, it facilitates the synthesis of complex, biologically active molecules that hold promise for future therapeutics.
References
-
MDPI. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. (2022-12-15). [Link]
-
PubChem. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. [Link]
-
Chemsrc. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | CAS#:152120-54-2. (2025-08-25). [Link]
-
NIH National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
Scientific Laboratory Supplies (Ireland) Ltd. n-boc-n -tfa-pyrazole-1-carboxamidine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. N-BOC-1H-pyrazole-1-carboxamidine: A Versatile Intermediate for Biochemical Research. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. [Link]
-
PubChem. N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine | 152120-54-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]
- 5. N-Boc-1H-pyrazole-1-carboxamidine, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine | C14H22N4O4 | CID 4428040 - PubChem [pubchem.ncbi.nlm.nih.gov]
